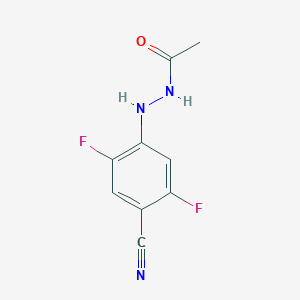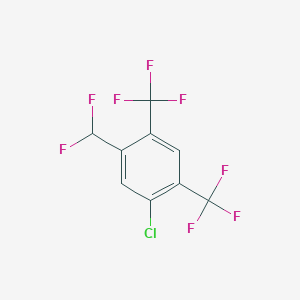
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, also known as BTMDCB, is a halogenated aromatic compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, and its unique properties make it an ideal starting material for the development of new materials. BTMDCB is a highly reactive compound, and its unique reactivity makes it useful in a variety of applications.
Aplicaciones Científicas De Investigación
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, such as polyfluorinated compounds, polychlorinated compounds, and polybrominated compounds. It is also used as a reactant in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticoagulants. This compound is also used in the synthesis of a variety of polymers and catalysts.
Mecanismo De Acción
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a highly reactive compound, and its unique reactivity makes it useful in a variety of applications. The reactivity of this compound is due to its ability to form strong carbon-halogen bonds with other molecules. This makes it an ideal starting material for the synthesis of a variety of organic compounds, as well as for the synthesis of polymers and catalysts.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound is a potent inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory, antifungal, and anticoagulant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has several advantages for lab experiments. It is a highly reactive compound, and its reactivity makes it useful for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound is a highly toxic compound, and its use should be done with extreme caution.
Direcciones Futuras
Due to its unique reactivity and wide range of applications, 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is an important compound for future research. Potential future directions include the development of new materials based on this compound, the development of new catalysts and polymers based on this compound, and the exploration of its biochemical and physiological effects. In addition, it is important to further explore the safety and toxicity of this compound, as well as its potential environmental impacts.
Métodos De Síntesis
The synthesis of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a complex process that involves several steps. The first step is the synthesis of the starting material, 2,4-difluorobenzonitrile. This is done by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is then followed by a Grignard reaction with trifluoromethylmagnesium bromide to form the desired product. The next step involves the reaction of the starting material with difluorochloromethane in the presence of a base to form the desired product.
Propiedades
IUPAC Name |
1-chloro-5-(difluoromethyl)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF8/c10-6-1-3(7(11)12)4(8(13,14)15)2-5(6)9(16,17)18/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHKDFDYPYUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

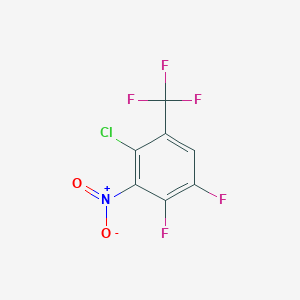
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
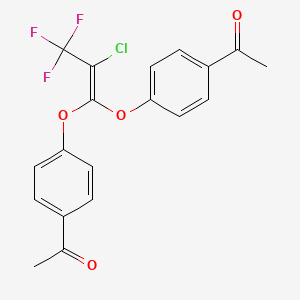
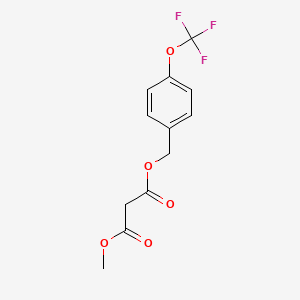
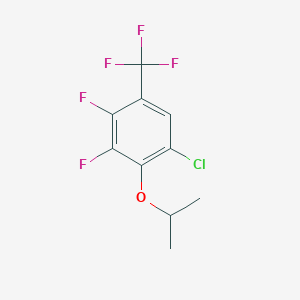

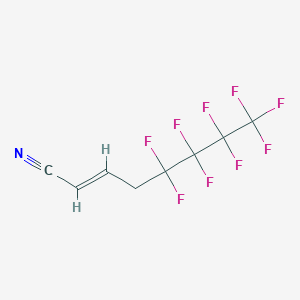

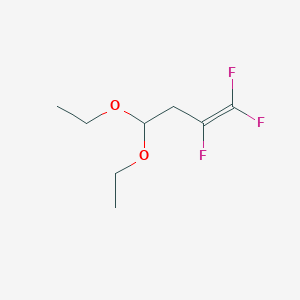
![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
